molecular formula C13H23NO2 B12865098 (5Z,8Z)-N-methoxy-N-methylundeca-5,8-dienamide

(5Z,8Z)-N-methoxy-N-methylundeca-5,8-dienamide

Cat. No.: B12865098
M. Wt: 225.33 g/mol
InChI Key: ADGKKGDUIIJWGQ-AFJQJTPPSA-N
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Description

(5Z,8Z)-N-methoxy-N-methylundeca-5,8-dienamide is a synthetic organic compound characterized by its unique structure, which includes two conjugated double bonds and an amide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z,8Z)-N-methoxy-N-methylundeca-5,8-dienamide typically involves the reaction of an appropriate precursor with methoxyamine and methyl iodide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(5Z,8Z)-N-methoxy-N-methylundeca-5,8-dienamide can undergo various chemical reactions, including:

    Oxidation: The double bonds in the compound can be oxidized to form epoxides or diols.

    Reduction: The amide group can be reduced to an amine under appropriate conditions.

    Substitution: The methoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for oxidation reactions.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed for reduction.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

    Oxidation: Epoxides or diols.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Studied for its potential therapeutic effects, particularly in the context of anti-inflammatory and analgesic properties.

    Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which (5Z,8Z)-N-methoxy-N-methylundeca-5,8-dienamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological responses. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (5Z,8Z,11Z)-14,15-dihydroxyicosatrienoic acid: Shares similar structural features with conjugated double bonds.

    (5Z,8Z,14Z)-11,12-dihydroxyicosatrienoic acid: Another compound with conjugated double bonds and hydroxyl groups.

Uniqueness

(5Z,8Z)-N-methoxy-N-methylundeca-5,8-dienamide is unique due to its specific combination of functional groups, which imparts distinct reactivity and potential biological activity. Its methoxy and methyl groups, along with the conjugated double bonds, make it a versatile compound for various chemical transformations and applications.

Properties

Molecular Formula

C13H23NO2

Molecular Weight

225.33 g/mol

IUPAC Name

(5Z,8Z)-N-methoxy-N-methylundeca-5,8-dienamide

InChI

InChI=1S/C13H23NO2/c1-4-5-6-7-8-9-10-11-12-13(15)14(2)16-3/h5-6,8-9H,4,7,10-12H2,1-3H3/b6-5-,9-8-

InChI Key

ADGKKGDUIIJWGQ-AFJQJTPPSA-N

Isomeric SMILES

CC/C=C\C/C=C\CCCC(=O)N(C)OC

Canonical SMILES

CCC=CCC=CCCCC(=O)N(C)OC

Origin of Product

United States

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